molecular formula C8H21N3 B8772784 1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-2-methyl-

1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-2-methyl-

Cat. No. B8772784
M. Wt: 159.27 g/mol
InChI Key: ZQRFQTPAUDYKBF-UHFFFAOYSA-N
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Patent
US08722715B2

Procedure details

To a solution of N1,N1-dimethyl-N2-(2-methyl-2-nitropropyl)ethane-1,2-diamine (23.2 mmol) in MeOH (20 ml) was added a slurry of Raney Nickel in H2O (1 ml). The vessel was pressurized with H2 (500 psi) and the suspension stirred for 24 h. The mixture was filtered through Celite, then 0.45 um PTFE, and concentrated in vacuo. ESI/APCI (pos) expected for C8H21N3: 159.17. Found: 160 (MH+).
Name
N1,N1-dimethyl-N2-(2-methyl-2-nitropropyl)ethane-1,2-diamine
Quantity
23.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][NH:5][CH2:6][C:7]([CH3:12])([N+:9]([O-])=O)[CH3:8]>CO.[Ni].O>[CH3:13][N:2]([CH3:1])[CH2:3][CH2:4][NH:5][CH2:6][C:7]([CH3:8])([NH2:9])[CH3:12]

Inputs

Step One
Name
N1,N1-dimethyl-N2-(2-methyl-2-nitropropyl)ethane-1,2-diamine
Quantity
23.2 mmol
Type
reactant
Smiles
CN(CCNCC(C)([N+](=O)[O-])C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
0.45 um PTFE, and concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.